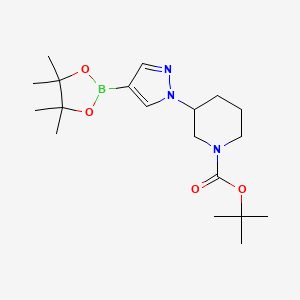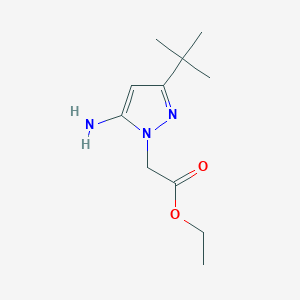
3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C8H15N5 and its molecular weight is 181.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Ce composé sert d'intermédiaire précieux dans la synthèse de divers principes pharmaceutiques actifs (API). Sa structure est essentielle dans la construction de molécules ayant des effets thérapeutiques potentiels. Par exemple, les dérivés de l'acide 4-aminocyclohexylacétique, étroitement liés à notre composé d'intérêt, sont utilisés dans la synthèse d'agents pharmaceutiques actifs . La pureté stéréoisomérique de ces intermédiaires est cruciale pour l'activité pharmacologique souhaitée.
Science des matériaux
En science des matériaux, les dérivés du composé sont utilisés dans le développement de nouveaux matériaux. Par exemple, les dérivés du thiophène, qui partagent une structure hétérocyclique similaire, sont utilisés dans la fabrication de diodes électroluminescentes . Cela indique le potentiel du 3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine dans les applications électroniques et optoélectroniques.
Chimie industrielle
Le composé trouve des applications en chimie industrielle comme élément de base pour des entités chimiques plus complexes. Sa structure robuste peut être modifiée pour produire des substances ayant des propriétés spécifiques requises dans les procédés industriels . La possibilité de créer des isomères cis et trans ajoute à sa polyvalence en synthèse .
Science de l'environnement
Bien que les applications directes en science de l'environnement ne soient pas explicitement documentées, les composés apparentés sont souvent évalués pour leur impact environnemental. Par exemple, l'inventaire néo-zélandais des produits chimiques (NZIoC) comprend des substances similaires, ce qui suggère que notre composé pourrait également être évalué en termes de sécurité environnementale et de conformité .
Chimie analytique
En chimie analytique, des composés comme le this compound peuvent être utilisés comme étalons ou réactifs dans les essais chimiques. Leur structure et leur réactivité bien définies les rendent adaptés à une utilisation dans les courbes d'étalonnage et comme composés de référence dans diverses techniques analytiques .
Biochimie
En biochimie, les dérivés du composé sont synthétisés pour la recherche sur les voies et les processus biologiques. Par exemple, la synthèse des acides β-(cis-3-aminocyclohexyl)- et β-(trans-4-aminocyclohexyl)propioniques, qui sont structurellement liés, a été explorée pour leur importance biochimique .
Propriétés
IUPAC Name |
5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h5-6H,1-4,9H2,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBMFAZUPSFFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=NN2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250230-71-7 | |
| Record name | 3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid](/img/structure/B1526692.png)









![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)


